molecular formula C12H15ClN2O2 B11945817 1-Butyryl-3-(4-chlorophenyl)-1-methylurea CAS No. 115956-75-7

1-Butyryl-3-(4-chlorophenyl)-1-methylurea

Cat. No.: B11945817
CAS No.: 115956-75-7
M. Wt: 254.71 g/mol
InChI Key: JHDDHFJFEGIOCU-UHFFFAOYSA-N
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Description

1-Butyryl-3-(4-chlorophenyl)-1-methylurea is an organic compound with the molecular formula C11H13ClN2O2 It is a derivative of urea, featuring a butyryl group, a 4-chlorophenyl group, and a methyl group attached to the urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea typically involves the reaction of 4-chloroaniline with butyryl chloride to form 4-chlorobutyrylaniline. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyryl-3-(4-chlorophenyl)-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine atoms.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-Butyryl-3-(4-chlorophenyl)-1-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Butyryl-3-(4-fluorophenyl)-1-methylurea: Similar structure but with a fluorine atom instead of chlorine.

    1-Butyryl-3-(4-methoxyphenyl)-1-methylurea: Similar structure but with a methoxy group instead of chlorine.

    1-Butyryl-3-(4-bromophenyl)-1-methylurea: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-Butyryl-3-(4-chlorophenyl)-1-methylurea is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

115956-75-7

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-N-methylbutanamide

InChI

InChI=1S/C12H15ClN2O2/c1-3-4-11(16)15(2)12(17)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,17)

InChI Key

JHDDHFJFEGIOCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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